molecular formula C10H15NOSe B14360774 1-Amino-3-(benzylselanyl)propan-2-ol CAS No. 90155-94-5

1-Amino-3-(benzylselanyl)propan-2-ol

Cat. No.: B14360774
CAS No.: 90155-94-5
M. Wt: 244.20 g/mol
InChI Key: PBOFFLBUZKTIKW-UHFFFAOYSA-N
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Description

1-Amino-3-(benzylselanyl)propan-2-ol is an organic compound that features both an amino group and a hydroxyl group attached to a three-carbon chain, with a benzylselanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(benzylselanyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl selenide and 3-chloropropan-1-ol.

    Nucleophilic Substitution: The benzyl selenide undergoes a nucleophilic substitution reaction with 3-chloropropan-1-ol in the presence of a base, such as sodium hydroxide, to form 3-(benzylselanyl)propan-1-ol.

    Amination: The intermediate 3-(benzylselanyl)propan-1-ol is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(benzylselanyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The benzylselanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of 3-(benzylselanyl)propanal.

    Reduction: Formation of 1-Amino-3-(benzylselanyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Amino-3-(benzylselanyl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The benzylselanyl group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

    1-Aminopropan-2-ol: An amino alcohol with similar structural features but lacking the benzylselanyl group.

    3-(Benzylselanyl)propan-1-ol: A related compound with a hydroxyl group but without the amino group.

Uniqueness: 1-Amino-3-(benzylselanyl)propan-2-ol is unique due to the presence of both an amino group and a benzylselanyl group, which imparts distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

90155-94-5

Molecular Formula

C10H15NOSe

Molecular Weight

244.20 g/mol

IUPAC Name

1-amino-3-benzylselanylpropan-2-ol

InChI

InChI=1S/C10H15NOSe/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2

InChI Key

PBOFFLBUZKTIKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Se]CC(CN)O

Origin of Product

United States

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